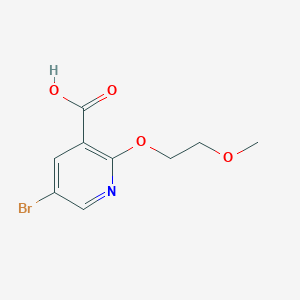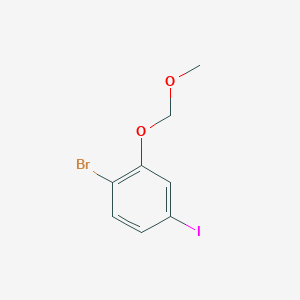![molecular formula C24H28ClN3O B13987784 N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide CAS No. 60948-28-9](/img/structure/B13987784.png)
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Final Assembly: The final compound is assembled through a condensation reaction between the spirocyclic intermediate and the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives of the benzamide moiety.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[[4-(3-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide involves its interaction with specific molecular targets. The spirocyclic core and the benzamide moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-iodobenzamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide may confer unique electronic properties, influencing its reactivity and interaction with biological targets. This can make it more effective in certain applications compared to its halogenated analogs.
Propiedades
Número CAS |
60948-28-9 |
|---|---|
Fórmula molecular |
C24H28ClN3O |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C24H28ClN3O/c25-21-8-6-20(7-9-21)23(29)27-26-18-19-4-10-22(11-5-19)28-16-14-24(15-17-28)12-2-1-3-13-24/h4-11,18H,1-3,12-17H2,(H,27,29) |
Clave InChI |
RCIVMXZBSOKNSB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)

![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)





![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)





